

Spectroscopic Data of L-Methioninamide (H-Met-NH2): A Technical Guide

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Compound of Interest

Compound Name: **H-Met-NH2**

Cat. No.: **B1173912**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for L-Methioninamide (**H-Met-NH2**), a primary amide derivative of the essential amino acid L-methionine. The information herein is curated for professionals in research and drug development, offering a foundational dataset for the identification, characterization, and quality control of this compound. This guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **H-Met-NH2**. These predictions are based on the analysis of the known spectroscopic data of L-methionine and the characteristic spectral features of primary amides and amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Chemical Shifts for **H-Met-NH2**

(Solvent: D_2O , Reference: DSS at 0.00 ppm)

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H α	~3.8	t	~6.5
H β	~2.2	m	
H γ	~2.6	t	~7.5
S-CH ₃	~2.1	s	
-NH ₂ (alpha-amino)	solvent dependent	s (broad)	
-CONH ₂ (amide)	~7.5 and ~7.0	s (broad)	

Table 2: Predicted ¹³C NMR Chemical Shifts for **H-Met-NH2**(Solvent: D₂O, Reference: DSS)

Carbon Assignment	Predicted Chemical Shift (ppm)
C=O (Amide Carbonyl)	~175
C α	~54
C β	~31
C γ	~30
S-CH ₃	~15

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for **H-Met-NH2**

Functional Group	Predicted Absorption Range (cm^{-1})	Intensity	Vibration Mode
N-H (Amide)	3400 - 3100	Strong, Broad (two bands)	Asymmetric & Symmetric Stretch
N-H (Amine)	3400 - 3250	Medium (two bands)	Asymmetric & Symmetric Stretch
C-H (Aliphatic)	3000 - 2850	Medium	Stretch
C=O (Amide I)	~1680	Strong	Stretch
N-H (Amide II)	~1620	Medium	Bend
C-N	1420 - 1380	Medium	Stretch
S-C	700 - 600	Weak	Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **H-Met-NH2**

Ion	Predicted m/z	Notes
$[\text{M}+\text{H}]^+$	149.07	Molecular ion peak (protonated)
$[\text{M}-\text{NH}_3]^+$	132.04	Loss of ammonia from the alpha-amino group
$[\text{M}-\text{CONH}_2]^+$	105.04	Cleavage of the amide bond
[Side chain fragments]	various	Fragments arising from the cleavage of the methionine side chain

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **H-Met-NH2** and dissolve it in 0.6 mL of deuterium oxide (D₂O).
- Ensure complete dissolution; gentle vortexing or sonication may be applied.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Solvent: D₂O.
- Temperature: 298 K.
- Pulse Sequence: Standard 1D proton experiment.
- Number of Scans: 16-64, depending on the concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.
- Referencing: Internal DSS or external TSP.

¹³C NMR Spectroscopy:

- Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.
- Solvent: D₂O.
- Temperature: 298 K.

- Pulse Sequence: Proton-decoupled ^{13}C experiment (e.g., zgpg30).
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Referencing: Internal DSS or external TSP.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid **H-Met-NH2** powder directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a stock solution of **H-Met-NH₂** in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent system, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

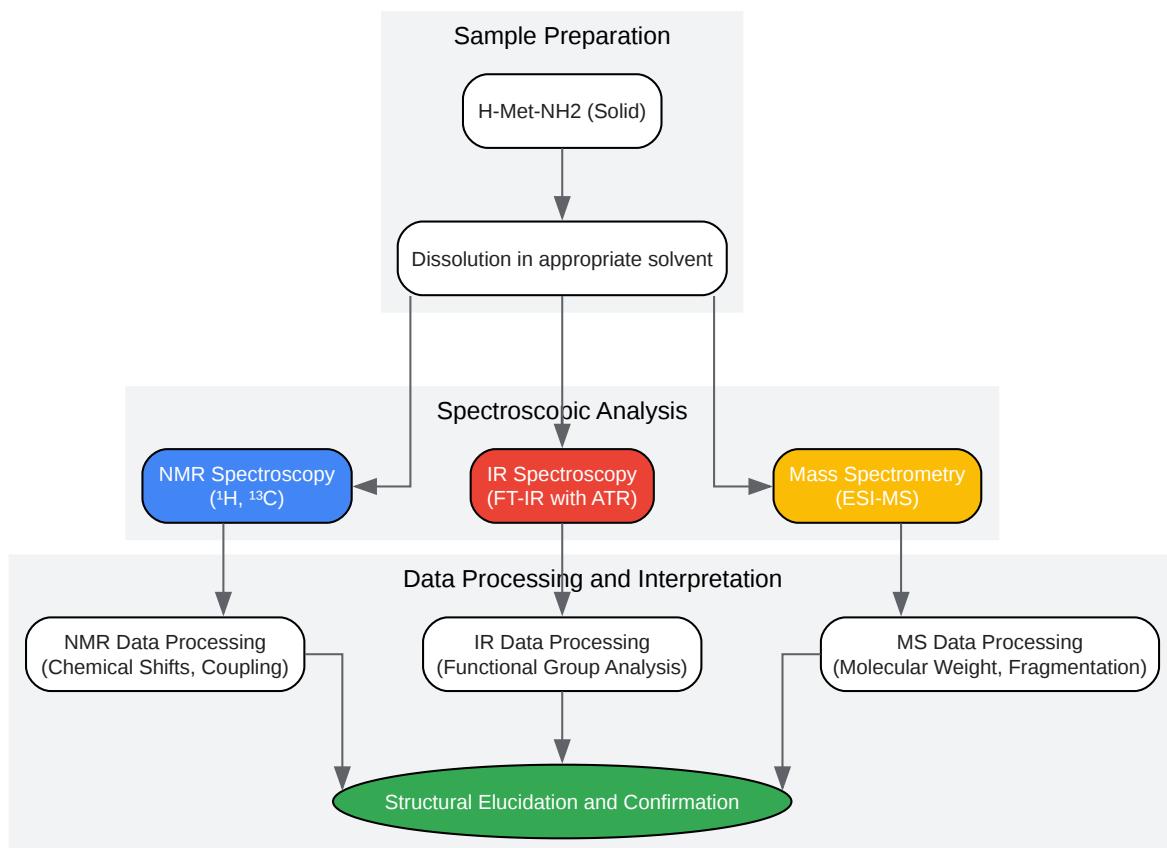
Data Acquisition (Electrospray Ionization - ESI):

- Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.
- Ionization Mode: Positive ion mode.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
- Capillary Voltage: 3-4 kV.
- Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.
- Drying Gas: Nitrogen, at a temperature of 150-300 °C.
- Mass Range: m/z 50-500.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like **H-Met-NH₂**.

General Workflow for Spectroscopic Analysis of H-Met-NH2

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Caption: Workflow for the spectroscopic analysis of **H-Met-NH2**.

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